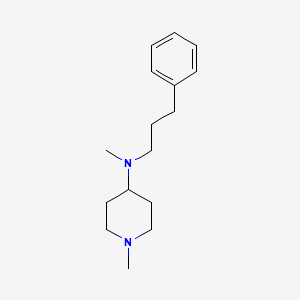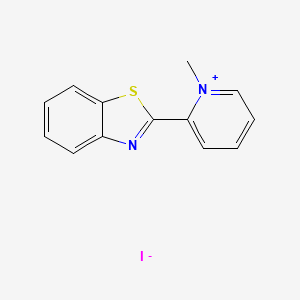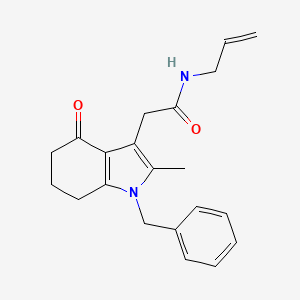![molecular formula C22H27ClN2O4S B5001112 N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(3-CHLORO-4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B5001112.png)
N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(3-CHLORO-4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(3-CHLORO-4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. The compound features a unique structure that includes an azepane ring, a sulfonamide group, and multiple aromatic rings with various substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(3-CHLORO-4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions.
Introduction of the oxoethyl group: This step involves the reaction of the azepane ring with an appropriate reagent, such as an acyl chloride or an ester, to introduce the oxoethyl group.
Attachment of the aromatic rings: The aromatic rings with the desired substituents (chlorine, methoxy, and methyl groups) are introduced through a series of substitution reactions, often involving halogenated aromatic compounds and nucleophilic aromatic substitution reactions.
Formation of the sulfonamide group: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(3-CHLORO-4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenated aromatic compounds, nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium, copper) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halogens, amines, or thiols.
Scientific Research Applications
N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(3-CHLORO-4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an active pharmaceutical ingredient (API) or a precursor in the synthesis of other APIs.
Industrial Chemistry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving sulfonamide groups.
Mechanism of Action
The mechanism of action of N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(3-CHLORO-4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity. The compound’s unique structure allows it to bind to specific targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(3-CHLORO-4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(3-FLUOROPHENYL)-METHANESULFONAMIDE: This compound has a similar structure but with a fluorine substituent instead of chlorine, which may result in different biological activity and properties.
N-(2-AZEPAN-1-YL-2-OXOETHYL)-N-(3,4-DIMETHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE: This compound features additional methoxy groups on the aromatic ring, potentially altering its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-17-7-10-19(11-8-17)30(27,28)25(18-9-12-21(29-2)20(23)15-18)16-22(26)24-13-5-3-4-6-14-24/h7-12,15H,3-6,13-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYUAERLCJXZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCCC2)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-bromophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone;hydrobromide](/img/structure/B5001031.png)
![N-(3-Chloro-4-methylphenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B5001045.png)
![4,6-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B5001047.png)
![(3Z)-5-(4-methylphenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one](/img/structure/B5001067.png)

![1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B5001092.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-benzothiazol-2-ylbutanamide](/img/structure/B5001094.png)
![N-(2-chlorobenzyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5001100.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide](/img/structure/B5001105.png)
![2-methyl-3-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B5001115.png)

![methyl 4-[5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B5001125.png)

![(5Z)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5001135.png)
